1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHYLPHENYL)METHYL]PIPERAZINE - 423154-82-9

1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHYLPHENYL)METHYL]PIPERAZINE

Catalog Number: EVT-5448327
CAS Number: 423154-82-9
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the provided papers do not offer a specific synthesis route for this compound, they do present methodologies applicable to the synthesis of similar piperazine derivatives. [] These methods typically involve reacting a suitably substituted piperazine with an appropriate benzodioxole derivative, often employing alkylation or reductive amination reactions.

Molecular Structure Analysis

The molecular structure of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ]

Chemical Reactions Analysis

The chemical reactivity of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine can be explored through various reactions. The piperazine ring can undergo acylation, alkylation, and other reactions common to secondary amines. [, ] The benzodioxole moiety, on the other hand, is susceptible to electrophilic aromatic substitution reactions and can be cleaved under specific conditions to yield the corresponding catechol derivative.

Applications
  • Medicinal Chemistry: It could serve as a lead compound for developing novel therapeutics targeting neurological or cardiovascular diseases. []
  • Pharmacology: It could be used as a pharmacological tool to study the function of neurotransmitter receptors or transporters. []

3,4-(Methylenedioxy)methamphetamine (MDMA)

    Relevance: While the specific compound, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine, isn't directly mentioned in the context of MDMA research within the provided papers, its structure shares a significant resemblance to MDMA and related compounds investigated for their MDMA-like effects. The presence of a methylenedioxyphenyl group and a substituted piperazine ring in both MDMA and the target compound suggests a potential for similar pharmacological activities. Compounds containing these structural features are known to interact with monoamine transporters, particularly the serotonin transporter, which is a key mechanism underlying MDMA's effects. Therefore, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine might possess MDMA-like pharmacological properties. []

(S)-1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butane

    Relevance: The related compound shares the core 1,3-benzodioxol-5-yl moiety with 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine. This structural similarity suggests that both compounds might share a common binding site or interact with similar target proteins, potentially leading to comparable pharmacological effects. Notably, both compounds have been explored in the context of their MDMA-like properties, highlighting their potential to induce similar behavioral and neurochemical effects. []

1-(3-Methoxy-4-methylphenyl)-2-aminopropane

    Compound Description: This compound, along with its enantiomers, was synthesized and examined for its pharmacological properties. It demonstrated significant potency in substituting for MDMA and (S)-1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane in drug discrimination studies, indicating similarities in their mechanisms of action. Moreover, it exhibited potent inhibition of serotonin uptake in vitro, further suggesting its potential to influence serotonergic neurotransmission. []

    Relevance: The compound 1-(3-methoxy-4-methylphenyl)-2-aminopropane shares a notable structural similarity with 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine. Both compounds contain a methoxy-substituted phenyl ring linked to an amine-containing side chain. While the specific arrangement of substituents and the length of the side chains differ, the presence of these shared structural motifs suggests a potential for overlapping pharmacological activities. This structural resemblance, coupled with its demonstrated MDMA-like effects, makes it a relevant compound for comparison and highlights potential similarities in their interaction with monoamine transporter systems. []

5-Methoxy-6-methyl-2-aminoindan

    Compound Description: Similar to the previous compound, 5-methoxy-6-methyl-2-aminoindan was synthesized and pharmacologically evaluated. It showed potent substitution for MDMA and (S)-1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane in drug discrimination assays, suggesting shared pharmacological effects. It also displayed potent inhibition of serotonin uptake in vitro. []

    Relevance: 5-Methoxy-6-methyl-2-aminoindan shares a structural resemblance with 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine. Both possess a methoxy group and a methyl group attached to aromatic rings. Despite differences in ring structures and the absence of a piperazine moiety in 5-methoxy-6-methyl-2-aminoindan, the presence of these shared substituents and their similar pharmacological profiles suggest potential for analogous interactions with monoamine transporters. []

Properties

CAS Number

423154-82-9

Product Name

1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHYLPHENYL)METHYL]PIPERAZINE

IUPAC Name

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methylphenyl)methyl]piperazine

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H26N2O3/c1-16-4-3-5-17(10-16)13-22-6-8-23(9-7-22)14-18-11-19(24-2)21-20(12-18)25-15-26-21/h3-5,10-12H,6-9,13-15H2,1-2H3

InChI Key

DPIIEVFKRDPCCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.